molecular formula C9H9ClN2O3 B13479935 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13479935
M. Wt: 228.63 g/mol
InChI Key: ATKCUZBHAMFFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them valuable in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic approaches include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, one method involves the reaction of bromopyruvic acid with 2-aminopyridines using a microfluidic continuous flow system .

Industrial Production Methods

Industrial production methods for this compound often utilize automated microreactor-based systems to ensure high efficiency and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to preferentially inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . Additionally, modifications at the C6 position of the imidazopyridine ring have led to derivatives with higher potency to inhibit kinases .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H8N2O3.ClH/c12-5-6-1-2-11-4-7(9(13)14)10-8(11)3-6;/h1-4,12H,5H2,(H,13,14);1H

InChI Key

ATKCUZBHAMFFKH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1CO)C(=O)O.Cl

Origin of Product

United States

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